methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMNYPVBRVNADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CS1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566395-51-4 | |
| Record name | methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often include conventional heating or ultrasonic irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine, have shown significant antibacterial properties. Studies indicate that compounds with thiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- A related thiazole derivative exhibited broad-spectrum antibacterial activity against various microbial strains, making it a potential candidate for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various case studies:
- Case Study 1: A structurally similar thiazole compound demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. The study highlighted that modifications on the thiazole ring significantly enhance cytotoxicity against multiple cancer cell lines .
- Case Study 2: Research involving N-acylated thiazoles revealed strong selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective anticancer activity .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 |
| Compound 20 | U251 | <25 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented:
Mechanism of Action
The mechanism of action of methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole moiety, which is known for its pharmacological significance. Below is a detailed overview of the biological activities associated with this compound, including synthesis methods, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its five-membered heterocyclic thiazole ring, which contains nitrogen and sulfur atoms. The compound's structure can be represented as follows:
This structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications.
1. Antimicrobial Activity
Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against different pathogens:
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | 0.50 |
| This compound | Escherichia coli | 0.30 | 0.60 |
| This compound | Candida albicans | 0.20 | 0.40 |
These findings indicate that this compound has potent activity against both bacterial and fungal pathogens .
2. Anticancer Activity
Research has shown that thiazole derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
| MCF7 (breast cancer) | 12 |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested alongside other compounds. The results showed that it exhibited the highest activity against Staphylococcus aureus, with an MIC value of 0.25 μg/mL and an MBC of 0.50 μg/mL . This study highlights the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Research on Anticancer Properties
Another significant study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells by activating caspase pathways, leading to cell death . This mechanism suggests that this compound could be further developed into a chemotherapeutic agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Key SAR Findings:
- The presence of the thiazole ring enhances binding affinity to biological targets.
- Substituents on the thiazole ring influence antimicrobial and anticancer potency.
- Electron-donating groups at specific positions can increase lipophilicity and bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of thiazole derivatives with propan-2-amine precursors. For example, multi-step protocols (e.g., nucleophilic substitution, cyclization) are common. Key factors include:
- Catalyst selection : Use of K₂CO₃ or NaOAc in refluxing acetone or ethanol to drive reactions to completion .
- Temperature control : Reflux conditions (e.g., 5–7 hours at 80–100°C) improve intermediate stability .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity .
- Safety Note : Follow SDS guidelines to mitigate skin/eye irritation risks during synthesis .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₂S) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for novel derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) to predict transition states and energetics for condensation or cyclization steps .
- Reaction path screening : Use software like Gaussian or ORCA to simulate intermediates and identify low-energy pathways .
- Data integration : Feed experimental results (e.g., NMR, MS) back into models to refine accuracy .
Q. What strategies resolve contradictions in biological activity data among structurally similar thiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) using in vitro assays (e.g., enzyme inhibition) .
- Meta-analysis : Aggregate data from PubChem or DSSTox to identify trends in bioactivity .
- Controlled variables : Standardize assay conditions (e.g., pH, temperature) to isolate structural influences .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate samples at 40–60°C and pH 2–12 for 1–4 weeks .
- Analytical monitoring : Use HPLC with UV detection to track degradation products (e.g., oxidized thiazole rings) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
